Cystamine hydrochloride

Description

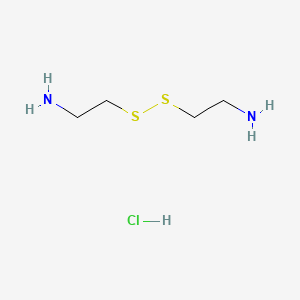

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-aminoethyldisulfanyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2S2.ClH/c5-1-3-7-8-4-2-6;/h1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULDEVQACXJZLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCN)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13ClN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-85-4 (Parent) | |

| Record name | Ethanamine, 2,2'-dithiobis-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017173681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10169152 | |

| Record name | Ethanamine, 2,2'-dithiobis-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732608 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

56-17-7, 17173-68-1, 1072-22-6 | |

| Record name | Cystamine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, 2,2'-dithiobis-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017173681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC169239 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cystamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, 2,2'-dithiobis-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cystamine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2U867X2F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanisms of Action of Cystamine Hydrochloride: A Technical Guide for Researchers

Introduction: Beyond a Simple Aminothiol

Cystamine hydrochloride, the disulfide form of the endogenous aminothiol cysteamine, has garnered significant attention in the scientific community for its diverse therapeutic potential.[1] Initially recognized for its role in treating the rare lysosomal storage disorder cystinosis, its mechanistic repertoire has expanded to include potent antioxidant, enzyme-inhibiting, and neuroprotective properties.[2] This guide provides an in-depth exploration of the core mechanisms of action of this compound, offering a valuable resource for researchers and drug development professionals. We will delve into the biochemical pathways it modulates, provide detailed experimental protocols for its study, and visually represent its complex interactions within cellular systems.

I. The Cornerstone Mechanism: Lysosomal Cystine Depletion in Cystinosis

The primary and most well-established mechanism of action of this compound is its ability to deplete the accumulation of cystine within lysosomes, the pathological hallmark of cystinosis.[1] Cystinosis is an autosomal recessive disorder caused by mutations in the CTNS gene, which encodes the lysosomal cystine transporter, cystinosin. Defective cystinosin leads to the buildup and crystallization of cystine in lysosomes, causing widespread tissue damage.[1]

This compound effectively mitigates this by entering the lysosome and initiating a thiol-disulfide exchange reaction with the accumulated cystine. This reaction breaks down cystine into cysteine and a mixed disulfide of cysteine and cysteamine.[1] Both of these products can then be transported out of the lysosome via endogenous amino acid transporters, thereby reducing the intralysosomal cystine load and preventing the damaging crystal formation.[3]

III. Antioxidant and Radioprotective Properties

This compound and its reduced form, cysteamine, exhibit significant antioxidant properties. [2]These effects are multifaceted and contribute to its therapeutic potential in conditions associated with oxidative stress. The primary antioxidant mechanisms include:

-

Direct Radical Scavenging: Cysteamine is an effective scavenger of hydroxyl radicals (•OH) and hypochlorous acid (HOCl). [4]* Replenishment of Intracellular Glutathione: Cysteamine can increase the intracellular levels of glutathione (GSH), a major cellular antioxidant, by providing a source of cysteine, a precursor for GSH synthesis. [4] These antioxidant properties are also the basis for its radioprotective effects. By neutralizing free radicals generated by ionizing radiation, cystamine can protect cells from radiation-induced damage. [5]

IV. Neuroprotective Mechanisms: A Convergence of Pathways

The neuroprotective effects of cystamine are a subject of intense research, with evidence pointing to a convergence of its multiple mechanisms of action. [2]Its potential therapeutic application in neurodegenerative diseases like Huntington's and Parkinson's disease is attributed to a combination of factors: [6]

-

Inhibition of Transglutaminase 2: As mentioned, the overactivation of TG2 is implicated in the pathology of several neurodegenerative diseases. By inhibiting TG2, cystamine can prevent the formation of toxic protein aggregates. [7]* Antioxidant Activity: Oxidative stress is a key contributor to neuronal cell death in neurodegenerative conditions. The antioxidant properties of cystamine help to mitigate this damage.

-

Upregulation of Brain-Derived Neurotrophic Factor (BDNF): Cystamine has been shown to increase the levels of BDNF, a crucial neurotrophin that supports the survival, growth, and differentiation of neurons. [7][8]This effect is mediated, at least in part, through the upregulation of the heat shock protein HSJ1b, which facilitates the secretion of BDNF. [8]The increased BDNF then activates the TrkB receptor signaling pathway, promoting neuronal survival and plasticity. [4]

V. Experimental Protocols for Mechanistic Studies

For researchers investigating the multifaceted actions of this compound, a suite of robust in vitro assays is essential. The following protocols provide a framework for quantifying its key effects.

Protocol 1: Quantification of Intracellular Cystine Levels

This protocol details a method for measuring intracellular cystine in cultured cells, a critical assay for studying cystinosis and the efficacy of cystamine treatment.

Materials:

-

Cultured cells (e.g., human fibroblasts from a cystinosis patient)

-

Phosphate-buffered saline (PBS), ice-cold

-

N-ethylmaleimide (NEM) solution (10 mM in PBS)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Internal standard (e.g., 13C6,15N2-cystine)

-

AccQ-Tag Ultra Derivatization Kit (or similar)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Harvesting:

-

Wash cultured cells twice with ice-cold PBS.

-

Scrape cells in the presence of 1 mL of NEM solution to prevent the oxidation of cysteine to cystine.

-

Transfer the cell suspension to a microcentrifuge tube.

-

-

Cell Lysis and Deproteinization:

-

Sonicate the cell suspension on ice to ensure complete lysis.

-

Add an equal volume of 10% TCA to precipitate proteins.

-

Vortex and incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

-

Sample Preparation for LC-MS/MS:

-

Transfer the supernatant to a new tube.

-

Add the internal standard to each sample.

-

Derivatize the samples according to the manufacturer's protocol (e.g., AccQ-Tag).

-

-

LC-MS/MS Analysis:

-

Inject the derivatized sample into the LC-MS/MS system.

-

Separate the analytes using a suitable C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify cystine and the internal standard using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the concentration of cystine in each sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Normalize the cystine concentration to the total protein content of the cell lysate, determined by a Bradford or BCA assay.

-

Protocol 2: Transglutaminase 2 Activity Assay (Fluorometric)

This protocol describes a continuous, real-time fluorescence assay to measure the isopeptidase activity of TG2, which is suitable for inhibitor screening.

Materials:

-

Recombinant human TG2

-

Assay Buffer: 62.5 mM Tris-HCl, pH 7.4, 125 mM NaCl, 1-5 mM DTT

-

Quenched fluorescent substrate: Abz-APE(γ-cad-Dnp)QEA (50 µM stock in DMSO)

-

Amine donor: Glycine methyl ester (10-55 mM)

-

Activator: 20 mM CaCl2

-

Inhibitor: this compound (various concentrations)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader with injectors

Procedure:

-

Preparation:

-

Pre-warm the assay buffer and microplate to 37°C.

-

Equilibrate the microplate reader chamber to 37°C.

-

-

Assay Setup:

-

In each well, add 80 µL of a mixture containing the assay buffer, quenched fluorescent substrate (final concentration 50 µM), and amine donor.

-

Add the desired amount of TG2 enzyme (e.g., 1-10 µg/mL final concentration).

-

For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound for 10-15 minutes at 37°C before adding the substrate mixture.

-

Bring the final volume in each well to 90 µL with water.

-

-

Measurement:

-

Place the plate in the microplate reader.

-

Initiate the reaction by injecting 10 µL of 20 mM CaCl2 into each well.

-

Immediately begin monitoring the increase in fluorescence (Excitation: ~335 nm, Emission: ~420 nm) over time (e.g., every 30 seconds for 30 minutes).

-

-

Data Analysis:

-

Determine the initial reaction rates (V0) from the linear portion of the fluorescence versus time plot.

-

For inhibitor studies, plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Protocol 3: Clonogenic Survival Assay for Radioprotection

This assay is the gold standard for assessing the ability of a compound to protect cells from the cytotoxic effects of ionizing radiation.

Materials:

-

Cancer cell line (e.g., A549)

-

Complete cell culture medium

-

This compound

-

Source of ionizing radiation (e.g., X-ray irradiator)

-

6-well plates

-

Crystal violet staining solution (0.5% w/v in methanol)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed a predetermined number of cells into 6-well plates. The number of cells seeded should be adjusted for each radiation dose to yield a countable number of colonies (50-150) at the end of the experiment.

-

Allow the cells to attach overnight.

-

-

Treatment and Irradiation:

-

Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours) before irradiation.

-

Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

-

After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

-

-

Colony Formation:

-

Incubate the plates for 10-14 days to allow for colony formation.

-

-

Staining and Counting:

-

Aspirate the medium and wash the colonies with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies containing at least 50 cells.

-

-

Data Analysis:

-

Calculate the Plating Efficiency (PE) for the non-irradiated control: PE = (Number of colonies counted / Number of cells seeded) x 100%.

-

Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies counted / (Number of cells seeded x PE/100)).

-

Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate cell survival curves. The dose enhancement factor (DEF) can be calculated to quantify the radioprotective effect.

-

VI. Conclusion and Future Directions

This compound is a molecule with a remarkable breadth of biological activities. Its well-defined role in the treatment of cystinosis has paved the way for exploring its potential in a wider range of diseases. The convergence of its transglutaminase inhibitory, antioxidant, and BDNF-upregulating properties makes it a particularly compelling candidate for the development of novel therapeutics for neurodegenerative disorders. The experimental protocols provided in this guide offer a starting point for researchers to further dissect these mechanisms and to evaluate the efficacy of cystamine and its derivatives in various preclinical models. Future research should focus on optimizing drug delivery to target tissues, minimizing off-target effects, and further elucidating the intricate signaling networks that are modulated by this versatile compound.

References

- What is the mechanism of Cysteamine Hydrochloride?

- Cystamine and Cysteamine Increase Brain Levels of BDNF in Huntington Disease via HSJ1b and Transglutaminase - PubMed. (2006-05). [Link]

- Real-time fluorescence assay for monitoring transglutaminase activity - BMG Labtech. [Link]

- Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism - PubMed. (2018-06-19). [Link]

- Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - Johns Hopkins University. (2019-12-12). [Link]

- Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PMC - NIH. (2006-05-01). [Link]

- Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf - mcgillradiobiology.ca. [Link]

- Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxid

- Clonogenic Cell Survival Assay - Springer N

- (PDF)

- Clonogenic assay - Wikipedia. [Link]

- Mechanism of action of cysteamine on duodenal alkaline phosph

- Cystamine/cysteamine Rescues the Dopaminergic System and Shows Neurorestorative Properties in an Animal Model of Parkinson's Disease - PubMed. (2015-11-01). [Link]

- Protocol for quantification of the lysosomal degradation of extracellular proteins into mammalian cells - PMC. (2021-04-19). [Link]

- (PDF)

- Cysteamine HCl Administration Impedes Motor and Olfactory Functions, Accompanied by a Reduced Number of Dopaminergic Neurons, in Experimental Mice: A Preclinical Mimetic Relevant to Parkinson's Disease - MDPI. (2023-11-20). [Link]

- Robustness of Clonogenic Assays as a Biomarker for Cancer Cell Radiosensitivity - NIH. (2019-08-25). [Link]

- Application of a Fluorescence Anisotropy-Based Assay to Quantify Transglutaminase 2 Activity in Cell Lys

- Methods for the functional quantification of lysosomal membrane permeabiliz

- Lysosomal cystine governs ferroptosis sensitivity in cancer via cysteine stress response - PMC - NIH. (2022-06-20). [Link]

- Signaling pathways involved in phytochemical neuroprotection - Consensus. [Link]

- DOT Language - Graphviz. (2024-09-28). [Link]

- dot | Graphviz. (2022-10-02). [Link]

- Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC - PubMed Central. (2024-09-12). [Link]

- Lysosomal cystine mobilization shapes the response of TORC1 and tissue growth to fasting. (2021-02-19). [Link]

- User Guide — graphviz 0.

- Drawings as Code – DOT and Graphviz - Thejesh GN. (2021-06-28). [Link]

- Graphviz and dot: Generating Diagrams with Code - YouTube. (2022-10-21). [Link]

- Comparative Analysis of Cystamine and Cysteamine as Radioprotectors and Antioxidants: Insights from Monte Carlo Chemical Modeling under High Linear Energy Transfer Radiation and High Dose R

- Effects of long-term cysteamine treatment in patients with cystinosis - PMC - PubMed Central. (2017-02-21). [Link]

Sources

- 1. What is the mechanism of Cysteamine Hydrochloride? [synapse.patsnap.com]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases [frontiersin.org]

- 5. Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]

Cystamine Hydrochloride: A Pleiotropic Agent in Neurodegenerative Disease Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, pose one of the most significant challenges to modern medicine. Current therapeutic strategies are largely symptomatic, failing to halt the relentless underlying pathology. This technical guide delves into the compelling preclinical evidence for cystamine hydrochloride, a simple aminothiol, as a potent, disease-modifying agent. We will move beyond a mere summary of findings to provide a deep, mechanistic understanding of its multifaceted neuroprotective actions, from its well-documented inhibition of transglutaminase to its crucial roles in redox balance, neurotrophic factor modulation, and autophagy. This document is designed to serve as a foundational resource, offering not only a synthesis of the authoritative literature but also detailed, field-tested experimental protocols and workflows to empower researchers in the rigorous evaluation of cystamine and its derivatives.

The Mechanistic Core: Deconstructing the Neuroprotective Effects of Cystamine

Cystamine and its reduced form, cysteamine, have emerged as compounds of immense interest due to their ability to cross the blood-brain barrier and simultaneously target multiple, intertwined pathological pathways.[1][2][3][4] Understanding these mechanisms is paramount for designing effective experimental paradigms and interpreting results.

Transglutaminase 2 (TG2) Inhibition: The Foundational Hypothesis

The initial therapeutic rationale for cystamine in neurodegeneration, particularly Huntington's Disease (HD), was its role as an inhibitor of tissue transglutaminase (TG2).[5]

-

Causality: In polyglutamine diseases like HD, TG2 activity is significantly increased.[6][7][8] This enzyme catalyzes the formation of isopeptide bonds, cross-linking proteins and contributing to the formation of stable, insoluble, and toxic protein aggregates.[6][7] The N-terminal fragment of the mutant huntingtin protein (mHtt) is a key substrate for TG2.

-

Mechanism of Inhibition: Cystamine is a potent, orally available inhibitor of TG2.[9][10] While early theories suggested competitive inhibition, recent evidence points to a more complex oxidative mechanism where cystamine promotes the formation of an allosteric disulfide bond within the TG2 enzyme, locking it in an inactive state.[11] This irreversible inhibition effectively halts the pathological cross-linking of aggregation-prone proteins.[6][7][8]

Antioxidant Activity & Redox Homeostasis: A Critical Countermeasure

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a common pathological hallmark across most neurodegenerative disorders.[1][12][13] Cystamine exerts profound antioxidant effects through multiple avenues.

-

Replenishing Cellular Antioxidants: The neuroprotective effect of cystamine is strongly linked to its ability to increase intracellular levels of L-cysteine.[1][14] Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in the brain.[9][12][14] By bolstering the GSH pool, cystamine enhances the brain's capacity to neutralize ROS and mitigate oxidative damage.[10][15]

-

Direct Radical Scavenging: The thiol group in cysteamine (the reduced form of cystamine) can directly scavenge damaging free radicals, providing an immediate line of defense against oxidative insults.[15][16]

Modulation of Neurotrophic Factors and Autophagy: Promoting Survival and Clearance

Beyond direct inhibition and antioxidant activity, cystamine actively promotes pro-survival and cellular maintenance pathways.

-

Upregulation of BDNF: Brain-Derived Neurotrophic Factor (BDNF) is essential for neuronal survival, growth, and synaptic plasticity. Cystamine treatment has been shown to increase brain levels of BDNF, providing critical trophic support to stressed neurons and potentially counteracting degenerative processes.[1][9][16][17]

-

Enhancement of Autophagy: Autophagy is the cell's primary mechanism for clearing damaged organelles and misfolded protein aggregates.[18][19] This process is often impaired in neurodegenerative diseases, leading to the accumulation of toxic material.[20][21] Cystamine can restore and enhance autophagic flux, facilitating the removal of toxic protein aggregates and improving overall cellular health.[1]

Pleiotropic Signaling Pathways

The diagram below illustrates the interconnected, multifaceted mechanisms through which this compound confers neuroprotection.

Caption: Multifaceted neuroprotective pathways of cystamine.

Application in Preclinical Neurodegenerative Disease Models

The therapeutic potential of cystamine is not merely theoretical; it is substantiated by robust, positive outcomes in a range of well-established animal models.

Huntington's Disease (HD)

The R6/2 transgenic mouse model, which expresses exon 1 of the human huntingtin gene with an expanded polyglutamine tract, has been pivotal in demonstrating cystamine's efficacy.[6][7][8] Treatment with cystamine in these mice leads to a significant and reproducible amelioration of the HD phenotype.

-

Key Findings:

-

Extended Survival: Both oral and intraperitoneal administration significantly extended survival.[6][7]

-

Improved Motor Function: Treated mice showed marked improvement in motor performance on tasks like the rotarod.[6][7]

-

Neuropathological Rescue: Cystamine treatment attenuated the formation of mutant huntingtin aggregates, delayed the loss of body and brain weight, and reduced striatal neuron atrophy.[6][7]

-

Biochemical Normalization: Levels of TG2 activity were reduced in treated R6/2 mice.[6][7]

-

| Parameter | Treatment Group | Dosage | Route | Result | Reference |

| Survival | R6/2 HD Mice | 112 mg/kg | i.p. | 19.5% increase vs. PBS-treated | [6][7] |

| Survival | R6/2 HD Mice | 225 mg/kg | Oral | 16.8% increase vs. untreated | [6][7] |

| Motor Performance | R6/2 HD Mice | 112 mg/kg | i.p. | Significant improvement on rotarod | [6][7] |

| Body Weight | R6/2 HD Mice | 112 & 225 mg/kg | i.p. / Oral | Delayed weight loss vs. untreated | [6][7] |

Parkinson's Disease (PD)

In toxin-based models of PD, such as those induced by 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), cystamine and cysteamine have demonstrated both neuroprotective and neurorestorative properties.[2][12][22][23]

-

Key Findings:

-

Dopaminergic Rescue: Treatment can prevent the degeneration of dopaminergic neurons in the substantia nigra.[22][23]

-

Neurorestoration: Remarkably, cystamine has been shown to reverse motor impairments even when administered weeks after the initial toxic lesion, suggesting it can promote restoration of the damaged dopaminergic system.[22]

-

Mechanism: The benefits in PD models are linked to the amelioration of mitochondrial dysfunction and oxidative stress, as well as the upregulation of BDNF.[1][12][23]

-

It is crucial to note the dual role of cystamine in PD research: while therapeutic at lower doses, high doses can induce Parkinson's-like pathology, including gastrointestinal and olfactory deficits, providing a valuable model for studying the pre-motor symptoms of the disease.[24][25]

Experimental Protocols & Methodologies

To ensure reproducibility and rigor, this section provides detailed, step-by-step protocols for key experiments. These protocols are designed as self-validating systems, incorporating necessary controls and clear endpoints.

In Vivo Efficacy Study in R6/2 Mouse Model of HD

This workflow outlines a typical study to assess the therapeutic effects of cystamine in a transgenic HD mouse model.

Caption: Experimental workflow for an in vivo cystamine efficacy study.

Protocol 3.1.1: Cystamine Administration

-

Preparation: Prepare this compound (e.g., Cayman Chemical, CAS 56-17-7) fresh daily.

-

For Intraperitoneal (i.p.) Injection: Dissolve in sterile 0.9% saline or Phosphate Buffered Saline (PBS) to a final concentration for a 10 µL/g body weight injection volume (e.g., for a 112 mg/kg dose in a 20g mouse, prepare a 5.6 mg/mL solution).

-

For Oral Administration: Dissolve in drinking water to achieve the target daily dose (e.g., 225 mg/kg), accounting for average daily water consumption (~3-5 mL/mouse).

-

-

Administration:

-

i.p.: Administer once daily using a 27-gauge needle.

-

Oral: Replace medicated water bottles daily.

-

-

Control Group: Administer an equivalent volume of the vehicle (saline/PBS or plain drinking water) on the same schedule.

Protocol 3.1.2: Rotarod Motor Performance Test

-

Apparatus: Use an accelerating rotarod apparatus.

-

Acclimation/Training: Prior to baseline testing, train mice for 2-3 consecutive days. Each session consists of 3 trials on the rotarod accelerating from 4 to 40 RPM over 5 minutes.

-

Testing: Perform testing bi-weekly. Record the latency to fall for each of three trials per mouse.

-

Data Analysis: Average the latency to fall for the three trials for each mouse at each time point. Compare the mean latency between treatment and control groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).

In Vitro Neuroprotection Assay

This protocol uses a neuronal cell line to screen for the protective effects of cystamine against a neurotoxin.

Protocol 3.2.1: Cell Culture and Treatment

-

Cell Line: Use a relevant neuronal cell line, such as SH-SY5Y or PC12 cells.[26][27] Culture in appropriate media (e.g., DMEM/F12 with 10% FBS).

-

Plating: Seed cells in a 96-well plate at a density that will result in ~70-80% confluency at the time of the experiment.

-

Pre-treatment: 24 hours after plating, replace the media with fresh media containing various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM, 250 µM) or vehicle control. Incubate for 2 hours.

-

Toxin Challenge: Add a neurotoxin relevant to the disease model (e.g., 6-OHDA for PD models, glutamate for excitotoxicity models) to all wells except the 'no toxin' control.

-

Incubation: Incubate for a further 24 hours.

Protocol 3.2.2: Cell Viability Assessment (MTT Assay)

-

Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

MTT Addition: Add 10 µL of the MTT solution to each well of the 96-well plate.

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express viability as a percentage relative to the vehicle-treated, no-toxin control wells.

Conclusion and Future Directions

The body of preclinical evidence strongly supports the therapeutic potential of this compound in neurodegenerative disease models. Its pleiotropic mechanism of action—targeting protein aggregation, oxidative stress, and neuronal survival pathways simultaneously—makes it a uniquely compelling candidate.[3][16] The success in animal models, particularly for Huntington's Disease, has paved the way for clinical investigations using its reduced form, cysteamine, which is already FDA-approved for the treatment of nephropathic cystinosis.[2][5]

Future research must focus on optimizing dosing strategies to maximize efficacy while minimizing potential side effects, exploring synergistic combinations with other therapeutic agents, and expanding its evaluation in models of other neurodegenerative conditions like Alzheimer's disease. The protocols and mechanistic insights provided in this guide offer a robust framework for scientists and drug developers to continue a rigorous, evidence-based exploration of this promising neuroprotective agent.

References

- Dedeoglou, A., Kubilus, J.K., Jeitner, T.M., et al. (2002). Therapeutic Effects of Cystamine in a Murine Model of Huntington's Disease. The Journal of Neuroscience, 22(20), 8942-8950. [Link]

- Karpuj, M.V., Becher, M.W., Springer, J.E., et al. (2002). Therapeutic Effects of Cystamine in a Murine Model of Huntington's Disease. Neurobiology of Disease, 11(2), 294-303. [Link]

- Gibrat, C., Bousquet, M., Calon, F., et al. (2015). Cystamine/cysteamine rescues the dopaminergic system and shows neurorestorative properties in an animal model of Parkinson's disease. Neurobiology of Disease, 82, 430-444. [Link]

- Patsnap Synapse. (2024). What is the mechanism of Cysteamine Hydrochloride?

- National Center for Biotechnology Information. (2002). Therapeutic effects of cystamine in a murine model of Huntington's disease. PubMed. [Link]

- Fox, J.H., Barber, D.S., Singh, B.K., et al. (2004). Cystamine increases L-cysteine levels in Huntington's disease transgenic mouse brain and in a PC12 model of polyglutamine aggregation. Journal of Neurochemistry, 91(2), 413-422. [Link]

- Bousquet, M., Gibrat, C., O'Connor, E., et al. (2010). Cystamine metabolism and brain transport properties: clinical implications for neurodegenerative diseases. Journal of Neurochemistry, 114(6), 1651-1658. [Link]

- Selvaraj, D.B., Panneerselvam, A., Andrews, J.F.V., et al. (2023). Cysteamine HCl Administration Impedes Motor and Olfactory Functions, Accompanied by a Reduced Number of Dopaminergic Neurons, in Experimental Mice: A Preclinical Mimetic Relevant to Parkinson's Disease. International Journal of Molecular Sciences, 24(13), 10887. [Link]

- Paul, B.D., & Snyder, S.H. (2019). Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases. Frontiers in Neurology, 10, 1315. [Link]

- Huntington's Disease Society of America. (2008). Cysteamine in the Therapeutic Pipeline. HDSA. [Link]

- Paul, B.D., & Snyder, S.H. (2019). Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases. Frontiers in Neurology, 10. [Link]

- Cicchetti, F., D'Amours, F., & Gibrat, C. (2019). Cysteamine as a novel disease-modifying compound for Parkinson's disease: Over a decade of research supporting a clinical trial. Neurobiology of Disease, 130, 104530. [Link]

- Paul, B.D., & Snyder, S.H. (2019). Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases. Frontiers in Neurology, 10. [Link]

- Strop, P., D'Angelo, I., & Khosla, C. (2011). Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism. Biochemistry, 50(23), 5294-5302. [Link]

- Johns Hopkins University. (2019). Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases. Johns Hopkins University. [Link]

- CoLab. (2019).

- ResearchGate. (2025). Potential of cystamine and cysteamine in the treatment of neurodegenerative diseases.

- National Center for Biotechnology Information. (2019).

- Raby, A.C., et al. (2018). Cysteamine Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD. Journal of the American Society of Nephrology, 29(1), 109-122. [Link]

- ResearchGate. (2019). Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases.

- Tsvetkov, A.S., et al. (2010). Induction of Autophagy by Cystatin C: A Mechanism That Protects Murine Primary Cortical Neurons and Neuronal Cell Lines. PLoS ONE, 5(3), e9819. [Link]

- Gressens, P., & Besse, A. (2013). Cysteamine: an old drug with new potential. British Journal of Pharmacology, 170(4), 747-755. [Link]

- National Institute on Aging. (2021). Drug that boosts brain's cleansing system improved symptoms in Alzheimer's mouse model.

- Li, Q., Liu, Y., & Sun, M. (2017). Autophagy in neurodegenerative diseases: pathogenesis and therapy. Cellular and Molecular Neurobiology, 37(3), 377-388. [Link]

- Paul, B.D., et al. (2024).

- UCLA Health. (2024). Molecule restores cognition, memory in Alzheimer's disease model mice. UCLA Health. [Link]

- Nizzardo, M., et al. (2023). Experimental Cell Models for Investigating Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(18), 14125. [Link]

- Ułamek-Kozioł, M., et al. (2020). Chaperone-Mediated Autophagy in Neurodegenerative Diseases and Acute Neurological Insults in the Central Nervous System. Cells, 9(12), 2581. [Link]

- ResearchGate. (2019). Experimental cell culture models for investigating neurodegenerative diseases.

- Krüger, R., et al. (2012). Studying neurodegenerative diseases in culture models. Journal of Neural Transmission, 119(10), 1143-1153. [Link]

- ResearchGate. (2025). The Dual Role of Autophagy in Postischemic Brain Neurodegeneration of Alzheimer's Disease Proteinopathy.

Sources

- 1. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cysteamine as a novel disease-modifying compound for Parkinson's disease: Over a decade of research supporting a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hdsa.org [hdsa.org]

- 6. jneurosci.org [jneurosci.org]

- 7. Therapeutic Effects of Cystamine in a Murine Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic effects of cystamine in a murine model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 14. Cystamine increases L-cysteine levels in Huntington's disease transgenic mouse brain and in a PC12 model of polyglutamine aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Cysteamine Hydrochloride? [synapse.patsnap.com]

- 16. researchgate.net [researchgate.net]

- 17. Cystamine reduces neurodegeneration and epileptogenesis following soman-induced status epilepticus in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Autophagy in neurodegenerative diseases: pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chaperone-Mediated Autophagy in Neurodegenerative Diseases and Acute Neurological Insults in the Central Nervous System [mdpi.com]

- 20. Drug that boosts brain’s cleansing system improved symptoms in Alzheimer’s mouse model [alzheimers.gov]

- 21. researchgate.net [researchgate.net]

- 22. Cystamine/cysteamine rescues the dopaminergic system and shows neurorestorative properties in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases [frontiersin.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. scielo.br [scielo.br]

An In-depth Technical Guide to Cystamine Hydrochloride for Scientific Professionals

Executive Summary: Cystamine hydrochloride, the dihydrochloride salt of the endogenous aminothiol cysteamine, is a versatile molecule with significant implications in biomedical research and drug development. Primarily recognized as a potent transglutaminase inhibitor and a prodrug of the cystine-depleting agent cysteamine, its utility spans from treating rare genetic disorders like nephropathic cystinosis to offering neuroprotective effects in models of neurodegenerative diseases. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and complex mechanisms of action. Furthermore, it details established experimental protocols for its use in laboratory settings, offering researchers and drug development professionals a foundational resource for leveraging this compound in their work.

Chemical and Physical Properties

This compound (C₄H₁₂N₂S₂·2HCl) is the stable salt form of cystamine, an organic disulfide.[1][2] It typically presents as a white to off-white, hygroscopic crystalline powder that should be stored in a tightly sealed container to prevent moisture absorption.[2][3] The presence of the hydrochloride moieties significantly enhances its aqueous solubility compared to its free base form.[3]

Physicochemical Data Summary

A compilation of key quantitative data for cystamine dihydrochloride is presented below, providing essential information for experimental design and formulation.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₂N₂S₂ · 2HCl | [2][3] |

| Molecular Weight | 225.2 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [3] |

| Storage (Solid) | -20°C for long-term (≥4 years) | [3] |

| Solubility in Water | ≥115.4 mg/mL | [3] |

| Solubility in PBS (pH 7.2) | ~10 mg/mL | [3][4] |

| Solubility in DMSO | ≥11.05 mg/mL to 14 mg/mL | [3] |

| Solubility in Ethanol | Insoluble | [3] |

Pharmacology and Dual Mechanism of Action

The biological activity of this compound is multifaceted, primarily stemming from its intracellular reduction to cysteamine (also known as β-mercaptoethylamine or MEA).[5] This conversion is critical, as both the parent disulfide (cystamine) and the resulting thiol (cysteamine) possess distinct inhibitory mechanisms, particularly concerning the enzyme transglutaminase 2 (TG2).[6][7] The prevailing mechanism in a given biological context is highly dependent on the local redox environment.[6][7]

Intracellular Conversion to Cysteamine

Once inside the cell, the disulfide bond of cystamine is readily reduced, yielding two molecules of cysteamine. This process is facilitated by intracellular reducing agents, most notably glutathione (GSH).

Caption: Intracellular reduction of cystamine to cysteamine.

Dual Inhibition of Transglutaminase 2 (TG2)

Transglutaminase 2 is a calcium-dependent enzyme that catalyzes the formation of isopeptide bonds between glutamine and lysine residues, leading to protein cross-linking.[8] Aberrant TG2 activity is implicated in various pathologies, including neurodegenerative diseases and celiac disease.[5][9] Cystamine and its metabolite cysteamine inhibit TG2 through two distinct mechanisms.[6]

-

Cystamine (Oxidative Mechanism): The disulfide form, cystamine, acts as an irreversible inhibitor.[8] It promotes the formation of a specific, allosteric disulfide bond between two cysteine residues (Cys370 and Cys371) on the TG2 enzyme.[8][9] This oxidative modification locks the enzyme in an inactive conformation, abrogating its catalytic activity.[6][8]

-

Cysteamine (Competitive Inhibition): The reduced thiol form, cysteamine, acts as a competitive substrate for TG2.[5][6] The primary amine group of cysteamine competes with the lysine residues on protein substrates.[5] This results in the formation of a N-(γ-glutamyl)cysteamine bond, which effectively blocks the enzyme's ability to cross-link its natural protein targets.[5][6]

Caption: Dual inhibitory mechanisms of cystamine and cysteamine on TG2.

Key Research Applications and Drug Development

The unique properties of this compound have positioned it as a valuable tool in various research areas and as a therapeutic agent.

-

Nephropathic Cystinosis: Cysteamine (the active form of cystamine) is an FDA-approved treatment for this rare lysosomal storage disorder.[10][11] It works by reacting with the accumulated cystine within lysosomes to form a mixed disulfide that can exit the lysosome via the lysine transporter, thus depleting the harmful intracellular cystine crystals.[10]

-

Neurodegenerative Diseases: Due to its ability to inhibit TG2, whose activity is often upregulated in conditions like Huntington's and Parkinson's disease, cystamine has shown neuroprotective effects in various preclinical models.[5]

-

Redox-Responsive Drug Delivery: The disulfide bond in cystamine serves as a trigger for "smart" drug delivery systems.[12] Nanoparticles or hydrogels can be cross-linked with cystamine. These carriers remain stable in the bloodstream but disassemble in the reducing environments characteristic of tumor cells or inflammatory tissues, releasing their therapeutic payload precisely at the target site.[12]

-

Radioprotection: Cysteamine is a potent radioprotective agent, primarily due to its ability to scavenge reactive oxygen species (ROS) generated by ionizing radiation, thereby protecting critical cellular components like DNA from damage.[13]

Experimental Protocols

Accurate and reproducible results depend on the proper preparation and handling of this compound solutions. Due to the potential for oxidation, especially in aqueous solutions, careful technique is paramount.

Preparation of a Stabilized Aqueous Stock Solution

This protocol is designed to enhance the stability of cystamine dihydrochloride in an aqueous solution for general use in biological experiments. The inclusion of a chelating agent and the removal of oxygen are critical steps.

Materials:

-

Cystamine dihydrochloride powder (CAS No: 56-17-7)

-

High-purity, deoxygenated sterile water

-

EDTA (Ethylenediaminetetraacetic acid), disodium salt

-

Sterile, amber glass vial with a septum-sealed cap

-

Nitrogen or Argon gas source

Procedure:

-

Deoxygenate Solvent: Purge sterile, high-purity water with a gentle stream of nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.

-

Weigh Compound: In a sterile environment (e.g., laminar flow hood), accurately weigh the desired amount of cystamine dihydrochloride powder.

-

Dissolution: Dissolve the powder in the deoxygenated water to the desired final concentration (e.g., 100 mM).

-

Add Chelator: Add EDTA to a final concentration of 0.1 mM. This chelates trace metal ions that can catalyze the oxidation of thiols.[14]

-

Mix Gently: Swirl the vial gently to ensure complete dissolution. Causality Note: Avoid vigorous vortexing, as this can re-introduce oxygen into the solution.[14]

-

Inert Gas Purge: Purge the headspace of the vial with a gentle stream of nitrogen or argon gas for 1-2 minutes to displace any remaining oxygen.[14]

-

Seal and Store: Immediately seal the vial tightly. For optimal stability, prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce oxygen and moisture.[14] Store aliquots at -80°C for long-term storage.

Preparation of a DMSO Stock Solution for Long-Term Storage

DMSO stock solutions offer superior stability compared to aqueous solutions and are ideal for long-term storage.[3]

Materials:

-

Cystamine dihydrochloride powder

-

Anhydrous, high-purity DMSO

-

Sterile conical tubes or cryovials

Procedure:

-

Weigh Compound: Weigh the required amount of cystamine dihydrochloride powder and place it into a sterile conical tube.

-

Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the desired concentration.

-

Dissolution: Cap the tube securely and vortex until the solid is completely dissolved. If necessary, gentle warming to 37°C or sonication in an ultrasonic bath can be used to aid dissolution.[3]

-

Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use sterile cryovials. This is a critical self-validating step to prevent degradation from repeated freeze-thaw cycles.[3]

-

Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[3]

Caption: Workflow for preparing this compound stock solutions.

Conclusion and Future Directions

This compound remains a compound of significant scientific interest. Its dual-action pharmacology as both an oxidative and competitive inhibitor of transglutaminase, combined with its role as a cysteamine prodrug, provides a rich field for investigation. Future research will likely focus on refining its use in redox-responsive drug delivery systems and further exploring its therapeutic potential in a broader range of diseases characterized by aberrant transglutaminase activity and oxidative stress. The protocols and data presented in this guide offer a solid foundation for researchers to confidently and effectively utilize this versatile compound.

References

- BenchChem. (n.d.). Cysteamine Hydrochloride as a Radioprotective Agent in Research.

- BenchChem. (n.d.). Cystamine Stability in Experimental Setups.

- BenchChem. (n.d.). Preparation of Cystamine Dihydrochloride Stock Solutions.

- BenchChem. (n.d.). Application of Cystamine Dihydrochloride in Advanced Drug Delivery Systems.

- ChemicalBook. (n.d.). Cysteamine hydrochloride | 156-57-0.

- Jeon, B. S., et al. (2003). Mechanism for the inhibition of transglutaminase 2 by cystamine. PubMed.

- Palanski, B. A., & Khosla, C. (2018). Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism. Biochemistry, 57(24), 3359–3363.

- Palanski, B. A., & Khosla, C. (2018). Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism. Biochemistry.

- Thomas, M. J., et al. (2018). Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo. Bioscience Reports, 38(5).

- Wikipedia. (n.d.). Cystamine.

- Zhang, Y., et al. (n.d.). Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline. Asian Journal of Chemistry.

- Thomas, M. J., et al. (2018). Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo. PubMed.

- Chemistry Stack Exchange. (2017). How can I free base cystamine dihydrochloride?

- PubChem. (n.d.). Cysteamine Hydrochloride.

- Cayman Chemical. (2022). Cysteamine (hydrochloride).

- PharmaCompass. (n.d.). Cysteamine HCl.

- ChemicalBook. (2024). Cysteamine Hydrochloride: An Overview.

- PubChem. (n.d.). Cystamine Dihydrochloride.

Sources

- 1. Cystamine - Wikipedia [en.wikipedia.org]

- 2. Cystamine Dihydrochloride | C4H14Cl2N2S2 | CID 5941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Mechanism for the inhibition of transglutaminase 2 by cystamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cysteamine hydrochloride | 156-57-0 [chemicalbook.com]

- 11. Cysteamine Hydrochloride: An Overview of Properties, Composition, Applications, and Safe Storage Practices_Chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Therapeutic Potential of Cystamine in Huntington's Disease: A Technical Guide for Researchers

Abstract

Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by a relentless progression of motor, cognitive, and psychiatric decline, for which there is currently no cure. The pathological hallmark of HD is the aggregation of the mutant huntingtin (mHtt) protein, a process that triggers a cascade of cellular dysfunctions including excitotoxicity, mitochondrial impairment, oxidative stress, and apoptosis. This technical guide provides an in-depth exploration of cystamine, a disulfide aminothiol, and its reduced form, cysteamine, as promising therapeutic agents for HD. We will delve into the multifaceted mechanisms of action of cystamine, moving beyond its initial identification as a transglutaminase inhibitor to its roles in caspase modulation, antioxidant defense, and neurotrophic factor regulation. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical and clinical findings, detailed experimental protocols, and a critical evaluation of the therapeutic landscape.

Introduction: The Rationale for Cystamine in Huntington's Disease

The pathogenesis of Huntington's disease is initiated by an expansion of a CAG triplet repeat in the huntingtin (HTT) gene, leading to an abnormally long polyglutamine tract in the huntingtin protein.[1][2] This mutated protein is prone to misfolding and aggregation, forming intraneuronal inclusions that are a characteristic feature of HD pathology.[2] One of the key enzymes implicated in the stabilization of these aggregates is tissue transglutaminase (TGase), which catalyzes the formation of covalent cross-links between proteins.[1][2][3] Elevated TGase activity has been observed in the brains of both HD patients and animal models, making it a compelling therapeutic target.[1][2][3]

Cystamine was initially investigated for its ability to inhibit TGase.[4][5] Early preclinical studies in the R6/2 transgenic mouse model of HD demonstrated that cystamine treatment significantly extended survival, improved motor performance, and reduced the formation of mHtt aggregates.[1][2] These promising results spurred further investigation into its therapeutic potential and underlying mechanisms.

The Multifaceted Mechanisms of Cystamine's Neuroprotective Effects

While transglutaminase inhibition remains a significant aspect of cystamine's action, subsequent research has unveiled a more complex and pleiotropic mechanism of neuroprotection. This multifaceted activity is likely responsible for the broad therapeutic window observed in preclinical models.

Inhibition of Transglutaminase Activity

Tissue transglutaminase (TGase 2) is a calcium-dependent enzyme that forms isopeptide bonds between glutamine and lysine residues, contributing to the formation of insoluble protein aggregates.[3] In the context of HD, TGase can cross-link mHtt fragments, stabilizing the toxic aggregates.[1][2] Cystamine and its active metabolite, cysteamine, are potent inhibitors of TGase.[1][2] Cystamine is thought to act by promoting the oxidation of vicinal cysteine residues on the enzyme, leading to the formation of an allosteric disulfide bond and subsequent inactivation.[6] Cysteamine, on the other hand, acts as a competitive inhibitor.[6] The reduction of mHtt aggregation following cystamine treatment in R6/2 mice provides strong evidence for the in vivo relevance of this mechanism.[1]

Modulation of Apoptotic Pathways: Caspase Inhibition

Apoptosis, or programmed cell death, is a critical contributor to the neuronal loss observed in HD. Caspases, a family of cysteine proteases, are key executioners of this process. Notably, caspase-3 has been shown to cleave the mHtt protein, generating toxic N-terminal fragments that are more prone to aggregation.[2] Studies have revealed that cystamine can directly inhibit the activity of caspase-3 in a concentration-dependent manner, with an IC50 in the micromolar range.[7][8] This inhibition is independent of its effects on transglutaminase, suggesting a distinct and complementary neuroprotective pathway.[7]

Enhancement of Antioxidant Defenses

Oxidative stress is a well-established pathogenic factor in HD, arising from mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[9] Cystamine has been shown to bolster the cellular antioxidant capacity through multiple mechanisms. It can increase the intracellular levels of L-cysteine, a precursor to the major endogenous antioxidant, glutathione (GSH).[10][11] Furthermore, treatment with cystamine leads to a significant increase in GSH levels, thereby enhancing the cell's ability to neutralize ROS and mitigate oxidative damage.[7][12]

Upregulation of Neurotrophic Support: The BDNF Connection

Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin for the survival and function of striatal neurons, the primary cell population affected in HD. BDNF levels are significantly reduced in the brains of HD patients and animal models. A pivotal discovery was that cystamine and cysteamine can increase the levels of BDNF in the brain.[3] This effect is mediated, at least in part, by an increase in the levels of the heat shock protein HSJ1b, which facilitates the secretion of BDNF.[3] By restoring BDNF levels, cystamine can provide vital trophic support to vulnerable neurons, promoting their survival and function.

Signaling Pathways Influenced by Cystamine in Huntington's Disease

Caption: Multifaceted mechanisms of cystamine in HD.

Preclinical Evidence: Efficacy in Animal Models of Huntington's Disease

The therapeutic potential of cystamine has been extensively evaluated in various preclinical models of HD, most notably the R6/2 and YAC128 transgenic mouse lines. These studies have consistently demonstrated the beneficial effects of cystamine across a range of behavioral and neuropathological outcome measures.

The R6/2 Mouse Model

The R6/2 mouse model expresses exon 1 of the human HTT gene with a large CAG repeat and exhibits a rapid and aggressive disease progression. In this model, both oral and intraperitoneal administration of cystamine led to a significant extension of survival, an amelioration of weight loss, and an improvement in motor performance as assessed by the rotarod test.[1][2] Furthermore, cystamine treatment markedly reduced the number of mHtt aggregates in both the striatum and cortex.[1]

| Parameter | Untreated R6/2 | Cystamine-Treated R6/2 (i.p.) | Cystamine-Treated R6/2 (oral) | Reference |

| Survival | ~101 days | ~120 days (19.5% increase) | ~114 days (16.8% increase) | [1][2] |

| Body Weight | Progressive loss | Delayed loss | Delayed loss | [1][2] |

| Motor Performance (Rotarod) | Progressive decline | Significant improvement | Significant improvement | [1] |

| mHtt Aggregates (Striatum) | High density | 68% reduction | - | [1] |

| mHtt Aggregates (Cortex) | High density | 47% reduction | - | [1] |

Table 1: Summary of key findings from cystamine studies in the R6/2 mouse model of Huntington's disease.

The YAC128 Mouse Model

The YAC128 mouse model carries the full-length human HTT gene with an expanded CAG repeat and displays a more slowly progressing phenotype that more closely mimics the human disease. In YAC128 mice, cysteamine treatment has been shown to ameliorate the striatal atrophy and cell loss characteristic of this model.[13]

Clinical Translation: Cysteamine Trials in Huntington's Disease Patients

The promising preclinical data led to the clinical investigation of cysteamine (the reduced, FDA-approved form of cystamine) in HD patients. These trials have provided valuable information on the safety, tolerability, and potential efficacy of this compound in a clinical setting.

Phase I: Dose-Finding and Tolerability (CYTE-I-HD)

A Phase I open-label study was conducted to determine the maximum tolerated dose (MTD) of cysteamine in individuals with HD.[14] The study found that a dose of 20 mg/kg per day was well-tolerated by the majority of participants.[14] The dose-limiting side effects were primarily gastrointestinal (nausea) and motor impairment.[14]

Phase II/III: Efficacy and Safety (CYST-HD)

A large, randomized, double-blind, placebo-controlled Phase II/III trial (CYST-HD) was conducted to evaluate the efficacy and safety of delayed-release cysteamine bitartrate (RP103) in patients with early-stage HD.[5][13] The primary endpoint was the change from baseline in the Unified Huntington's Disease Rating Scale (UHDRS) Total Motor Score (TMS).[5]

| Trial Phase | Drug/Dose | Primary Endpoint | Key Findings | Reference |

| Phase I (CYTE-I-HD) | Cysteamine | Maximum Tolerated Dose (MTD) | MTD determined to be 20 mg/kg/day. Dose-limiting side effects: nausea and motor impairment. | [14] |

| Phase II/III (CYST-HD) | Delayed-release cysteamine bitartrate (RP103) 1200 mg/day | Change in UHDRS Total Motor Score (TMS) | At 18 months, a non-significant trend towards slower TMS progression in the treatment group. In patients not taking tetrabenazine, a statistically significant slowing of TMS progression was observed. | [13] |

Table 2: Summary of clinical trials of cysteamine in Huntington's disease.

After 18 months, the trial did not meet its primary endpoint for the overall population, showing a non-statistically significant trend towards slower motor progression in the cysteamine group compared to placebo.[3][13] However, a post-hoc analysis of a subgroup of patients not taking tetrabenazine (a drug used to treat chorea) revealed a statistically significant slowing of TMS progression in the cysteamine-treated group.[13] The drug was generally safe and well-tolerated.[13]

Experimental Protocols for Preclinical Evaluation

This section provides detailed, step-by-step methodologies for key experiments used to assess the efficacy of cystamine in preclinical models of HD.

Experimental Workflow for Preclinical Assessment of Cystamine

Caption: Workflow for preclinical evaluation of cystamine.

Rotarod Test for Motor Coordination

Objective: To assess motor coordination, balance, and motor learning in HD mouse models.

Materials:

-

Accelerating rotarod apparatus (e.g., Ugo Basile, Stoelting)

-

HD transgenic mice and wild-type littermate controls

-

70% ethanol for cleaning

Procedure:

-

Acclimation: Acclimate mice to the testing room for at least 30 minutes prior to testing.

-

Training (Optional but Recommended):

-

Set the rotarod to a constant low speed (e.g., 4 rpm).

-

Place each mouse on the rotating drum, facing away from the direction of rotation.

-

Allow the mouse to walk on the rod for 60 seconds. If a mouse falls, place it back on the rod until the 60 seconds are completed.

-

Repeat this training session for 2-3 consecutive days before the actual test.

-

-

Testing:

-

Set the rotarod to an accelerating speed (e.g., from 4 to 40 rpm over 300 seconds).

-

Place a mouse on the rod.

-

Start the acceleration and the timer simultaneously.

-

Record the latency to fall (the time at which the mouse falls off the rod). A fall is defined as the mouse touching the platform below or clinging to the rod and completing a full passive rotation.

-

Perform three trials per mouse with a 15-30 minute inter-trial interval.

-

Clean the rod with 70% ethanol between each mouse.

-

-

Data Analysis:

-

Calculate the average latency to fall for each mouse across the three trials.

-

Compare the average latency to fall between the different experimental groups (e.g., wild-type, untreated HD, cystamine-treated HD) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Open Field Test for Locomotor Activity and Anxiety-like Behavior

Objective: To assess general locomotor activity, exploratory behavior, and anxiety-like behavior.

Materials:

-

Open field arena (e.g., 50 x 50 cm, made of non-reflective material)

-

Video tracking system (e.g., ANY-maze, EthoVision)

-

70% ethanol for cleaning

Procedure:

-

Acclimation: Acclimate mice to the testing room under dim lighting for at least 30 minutes.

-

Testing:

-

Place a mouse in the center or a corner of the open field arena.

-

Allow the mouse to explore the arena freely for a set duration (e.g., 10-30 minutes).

-

The video tracking system will record the mouse's movements.

-

Clean the arena thoroughly with 70% ethanol between each mouse to eliminate olfactory cues.

-

-

Data Analysis:

-

The software will analyze various parameters, including:

-

Total distance traveled: An indicator of overall locomotor activity.

-

Time spent in the center vs. periphery: A measure of anxiety-like behavior (thigmotaxis). Mice that spend more time in the periphery are considered more anxious.

-

Rearing frequency: The number of times the mouse stands on its hind legs, indicating exploratory behavior.

-

Velocity: The speed of movement.

-

-

Compare these parameters between experimental groups using appropriate statistical analyses.

-

Western Blot for Mutant Huntingtin Aggregates

Objective: To quantify the levels of soluble and aggregated mutant huntingtin in brain tissue.

Materials:

-

Brain tissue from HD and wild-type mice

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Sonciator

-

Centrifuge

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: anti-huntingtin (e.g., MAB2166), anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Homogenize brain tissue in ice-cold lysis buffer.

-

Sonicate the lysate to shear DNA and aid in protein solubilization.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

-

-

Sample Preparation:

-

Determine the protein concentration of the soluble fraction using a protein assay (e.g., BCA assay).

-

Resuspend the insoluble pellet in a strong denaturing buffer (e.g., containing urea and SDS).

-

Mix protein samples with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from the soluble fractions onto an SDS-PAGE gel. For the insoluble fraction, load equal volumes.

-

Run the gel to separate proteins by size. High-molecular-weight aggregates will remain in the stacking gel or at the top of the resolving gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-huntingtin antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for soluble mHtt and the high-molecular-weight aggregates using densitometry software (e.g., ImageJ).

-

Normalize the mHtt levels to the loading control.

-

Compare the levels of soluble and aggregated mHtt between the different treatment groups.

-

Future Directions and Concluding Remarks

Cystamine and its derivatives have demonstrated significant therapeutic promise for Huntington's disease in preclinical models, and clinical trials have provided valuable insights into their safety and potential efficacy in patients. The multifaceted mechanism of action, targeting key pathological pathways in HD, makes it an attractive therapeutic candidate.

Future research should focus on several key areas:

-

Optimization of Delivery: Developing formulations that enhance brain bioavailability and patient compliance is crucial. Delayed-release formulations of cysteamine have already shown promise in this regard.

-

Combination Therapies: Given the complex pathology of HD, combination therapies that target multiple pathways simultaneously may be more effective. Investigating the synergistic effects of cystamine with other promising therapeutic agents is a logical next step.

-

Biomarker Development: Identifying reliable biomarkers that can track the biological activity of cystamine in patients would greatly facilitate future clinical trials and personalize treatment strategies.

References

- Ferrante, R. J., et al. (2002). Therapeutic effects of cystamine in a murine model of Huntington's disease. The Journal of Neuroscience, 22(20), 8942-8950.

- Dodel, R., et al. (2015). A randomized, double-blind, placebo-controlled trial evaluating cysteamine in Huntington's disease. Movement Disorders, 30(1), 111-115.

- Karpuj, M. V., et al. (2002). Therapeutic effects of cystamine in a murine model of Huntington's disease. The Journal of Neuroscience, 22(20), 8942-8950.

- HDSA. (2008). Cysteamine in the Therapeutic Pipeline. Huntington's Disease Society of America.

- Borrell-Pagès, M., et al. (2006). Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase.

- Raptor Pharmaceutical Corp. (2012). Raptor Pharmaceutical Completes Enrollment in Phase 2/3 Clinical Trial of RP103 for the Potential Treatment of Huntington's Disease. FirstWord Pharma.

- Dedeoglu, A., et al. (2004). Cystamine increases L-cysteine levels in Huntington's disease transgenic mouse brain and in a PC12 model of polyglutamine aggregation. Journal of Neurochemistry, 91(2), 413-422.

- Lesort, M., et al. (2003). Cystamine inhibits caspase activity. Implications for the treatment of polyglutamine disorders. Journal of Biological Chemistry, 278(40), 38258-38263.

- Dohil, R., et al. (2013). Pharmacokinetic studies of cysteamine bitartrate delayed-release. The Journal of Clinical Pharmacology, 53(8), 836-843.

- Gibrat, C., & Cicchetti, F. (2011). Potential of cystamine and cysteamine in the treatment of neurodegenerative diseases.

- Bousquet, M., et al. (2010). Cystamine metabolism and brain transport properties: clinical implications for neurodegenerative diseases. Journal of Neurochemistry, 114(6), 1651-1658.

- Paul, B. D., & Snyder, S. H. (2019). Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases. Frontiers in Neurology, 10, 1315.

- HD Insights. (2014).

- Dodel, R., et al. (2015). A randomized, double-blind, placebo-controlled trial evaluating cysteamine in Huntington's disease. Movement disorders : official journal of the Movement Disorder Society, 30(1), 111–115.

- Gressens, P., et al. (2000). A study of the relative bioavailability of cysteamine hydrochloride, cysteamine bitartrate and phosphocysteamine in healthy adult male volunteers. British Journal of Clinical Pharmacology, 50(6), 629-632.

- Carroll, J. (2015). Looking Past the Spin: Results from a Clinical Trial of Cysteamine. HDBuzz.

- Ribeiro, M., et al. (2013). Oxidizing effects of exogenous stressors in Huntington's disease knock-in striatal cells—protective effect of cystamine and creatine. Toxicological Sciences, 136(2), 487-499.

- Ferrante, R. J., et al. (2002). Therapeutic effects of cystamine in a murine model of Huntington's disease. The Journal of neuroscience : the official journal of the Society for Neuroscience, 22(20), 8942–8950.

- Dubinsky, R. M., & Gray, C. (2006). CYTE-I-HD: phase I dose finding and tolerability study of cysteamine (Cystagon) in Huntington's disease. Movement Disorders, 21(4), 530-533.

- Carroll, J. (2014). Raptor announces results of cysteamine trial for Huntington's disease. HDBuzz.

- Menalled, L. B., et al. (2009). Systematic behavioral evaluation of Huntington's disease transgenic and knock-in mouse models. Neurobiology of Disease, 35(3), 319-336.

- Lesort, M., et al. (2003). Cystamine inhibits caspase activity. Implications for the treatment of polyglutamine disorders. The Journal of biological chemistry, 278(40), 38258–38263.

- Jeitner, T. M., & Cooper, A. J. (2018). Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo. Bioscience Reports, 38(5), BSR20180691.

- Scantox. (n.d.). Open Field Test - Activity/Anxiety.

- Paul, B. D., & Snyder, S. H. (2019). Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases. Frontiers in neurology, 10, 1315.

- Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents.

- Jeitner, T. M., & Cooper, A. J. L. (2018). Cystamine and cysteamine as inhibitors of transglutaminases in vivo. Bioscience Reports, 38(5).

- Johri, A., & Beal, M. F. (2012). Oxidative stress and Huntington's disease: the good, the bad, and the ugly. Journal of Huntington's disease, 1(2), 125–136.

- Jeitner, T. M., & Cooper, A. J. L. (2018). Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo. Bioscience reports, 38(5), BSR20180691.

- Gerasimov, D. O., et al. (2020). A Method of Measuring Glutathione Peroxidase Activity in Murine Brain in Pharmacological Experiments. Bulletin of experimental biology and medicine, 169(4), 543–546.

- Li, S. H., & Li, X. J. (2000). Aggregation of N-terminal huntingtin is dependent on the length of its glutamine repeats. Human molecular genetics, 9(12), 1729–1737.

- Rossi, R. (2016, December 13). Best way to quantify glutathion in mice (blood and tissues) ?.

- Cayman Chemical. (2023). Transglutaminase Activity Assay Kit.

- Jeitner, T. M., et al. (2008). [N ε -(γ-glutamyl) lysine] as a potential biomarker in neurological diseases : New detection method and fragmentation pathways. Journal of Mass Spectrometry, 43(6), 763-772.

- Fodale, V., et al. (2014). Western blot analysis of native htt from brain of two HD mouse models expressing full-length mutant htt-effects of denaturing with 8 M urea DTT. PloS one, 9(11), e112232.

- T-T. Williams, et al. (2019). Non-invasive mapping of glutathione levels in mouse brains by in vivo electron paramagnetic resonance (EPR) imaging: Applied to a kindling mouse model. Free radical biology & medicine, 131, 15–22.

- Abcam. (2023). ab204700 - Transglutaminase Activity Assay Kit (Colorimetric).

- Duran, R., & Cuhadar, R. (2018). Assay Method for Transglutaminase Activity.

- Jeitner, T. M., et al. (2008). N(epsilon)-(gamma-L-glutamyl)-L-lysine (GGEL) is increased in cerebrospinal fluid of patients with Huntington's disease. Journal of neurochemistry, 107(5), 1269–1276.

- Sugimura, Y., et al. (2008). In situ detection of active transglutaminases for keratinocyte type (TGase 1) and tissue type (TGase 2) using fluorescence-labeled highly reactive substrate peptides. The journal of histochemistry and cytochemistry : official journal of the Histochemistry Society, 56(9), 811–821.

- Jeitner, T. M., et al. (2008). Nε-(γ-l-Glutamyl)-l-lysine (GGEL) is increased in cerebrospinal fluid of patients with Huntington's disease. Journal of Neurochemistry, 107(5), 1269-1276.